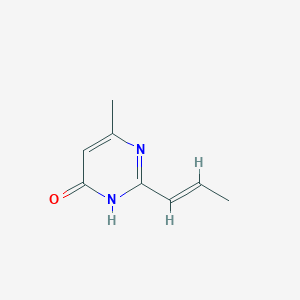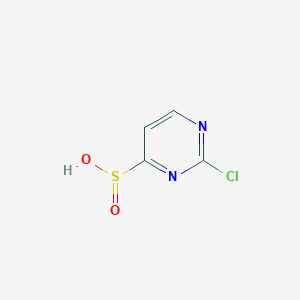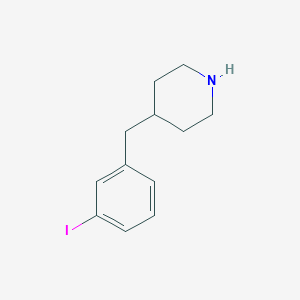
4-(3-Iodobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Iodobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzylpiperidine and an iodine source.
Iodination Reaction: The iodination of the benzyl group is achieved using an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in the presence of a suitable oxidizing agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Iodobenzyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding benzylpiperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution Reactions: Products include azido or cyano derivatives of benzylpiperidine.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzylpiperidine.
Aplicaciones Científicas De Investigación
4-(3-Iodobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Iodobenzyl)piperidine primarily involves its interaction with sigma receptors. Sigma receptors are a class of proteins involved in various cellular processes, including signal transduction and ion channel regulation. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-(3-Bromobenzyl)piperidine: Contains a bromine atom instead of iodine, leading to variations in reactivity and binding affinity.
4-(3-Chlorobenzyl)piperidine: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
4-(3-Iodobenzyl)piperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and binding characteristics. The iodine atom enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C12H16IN |
|---|---|
Peso molecular |
301.17 g/mol |
Nombre IUPAC |
4-[(3-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16IN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 |
Clave InChI |
SPXYRKBEBVDGOE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
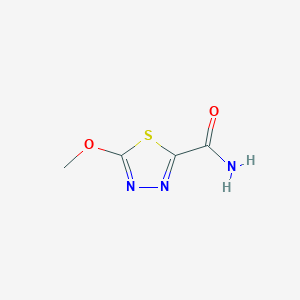
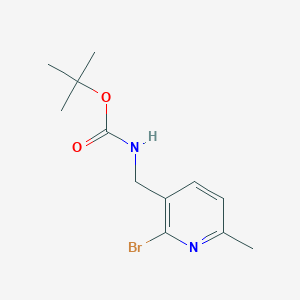
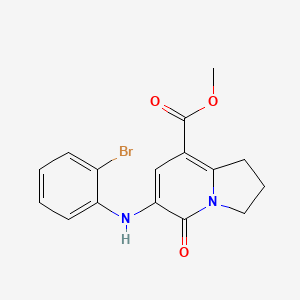
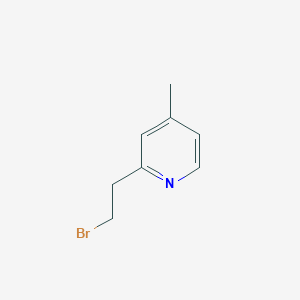

![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
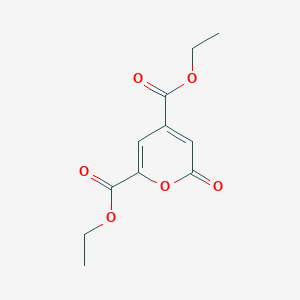
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

